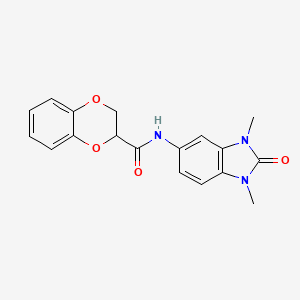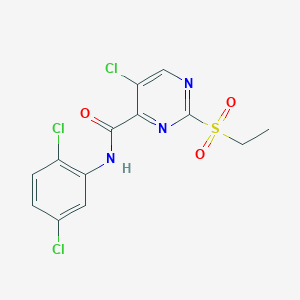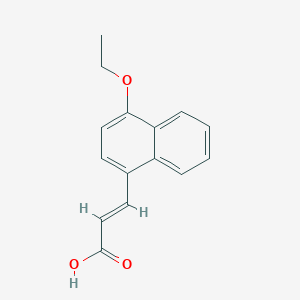
N-(2-chloro-4,5-difluorophenyl)-N'-(diphenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,5-difluorophenyl)-N'-(diphenylmethyl)urea, commonly known as diflubenzuron, is a synthetic insecticide that belongs to the benzoylurea class. It is widely used in agriculture and forestry to control a variety of insect pests, including mosquitoes, flies, and beetles. Diflubenzuron has been found to be effective in disrupting the growth and development of insects, making it a valuable tool in pest management.
Mécanisme D'action
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disruption in chitin synthesis leads to the formation of abnormal cuticles, which ultimately results in the death of the insect. Diflubenzuron has also been found to have an impact on insect growth and development, leading to reduced fecundity and decreased survival rates.
Biochemical and Physiological Effects
Diflubenzuron has been found to have a range of biochemical and physiological effects on insects. These include disruption of chitin synthesis, inhibition of molting, and interference with the production of ecdysone, a key hormone involved in insect development. In addition, diflubenzuron has been shown to have an impact on insect behavior, leading to reduced feeding and movement.
Avantages Et Limitations Des Expériences En Laboratoire
Diflubenzuron has several advantages for use in laboratory experiments. It is highly effective against a range of insect pests, making it a valuable tool for studying insect biology and behavior. In addition, diflubenzuron has low toxicity to non-target organisms, making it a safe and environmentally friendly option for research. However, diflubenzuron can be difficult to work with due to its complex synthesis process and the need for careful attention to reaction conditions.
Orientations Futures
There are several potential future directions for research on diflubenzuron. These include the development of new formulations and delivery methods to improve its efficacy in controlling insect pests. In addition, there is a need for further research on the potential impacts of diflubenzuron on non-target organisms and the environment. Finally, there is a need for continued research on the mechanisms of action of diflubenzuron and its potential for use in integrated pest management strategies.
Méthodes De Synthèse
Diflubenzuron can be synthesized through a multistep process involving the reaction of 2-chloro-4,5-difluoroaniline with diphenylmethyl isocyanate. The resulting intermediate is then treated with phosgene to form the final product. The synthesis of diflubenzuron is a complex process that requires careful attention to reaction conditions and purification methods to ensure the production of high-quality material.
Applications De Recherche Scientifique
Diflubenzuron has been extensively studied for its efficacy in controlling insect pests in agriculture and forestry. It has been found to be highly effective against a variety of insect species, including the gypsy moth, spruce budworm, and diamondback moth. In addition, diflubenzuron has been shown to have low toxicity to non-target organisms, making it a valuable tool in integrated pest management strategies.
Propriétés
IUPAC Name |
1-benzhydryl-3-(2-chloro-4,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O/c21-15-11-16(22)17(23)12-18(15)24-20(26)25-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMAURHBBKNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5431840.png)
![N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5431843.png)


![(3aR*,6aS*)-5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431862.png)



![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)
![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)
